molecular formula C10H26N8O7 B13891159 Cyclopropane-1,2-dicarbohydrazide;trihydrate

Cyclopropane-1,2-dicarbohydrazide;trihydrate

Cat. No.: B13891159
M. Wt: 370.36 g/mol
InChI Key: HPYRGESZOODOMN-UHFFFAOYSA-N
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Description

Cyclopropane-1,2-dicarbohydrazide;trihydrate is a chemical compound with the molecular formula C5H10N4O2·3H2O It is a derivative of cyclopropane, featuring two carbohydrazide groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane-1,2-dicarbohydrazide;trihydrate can be synthesized through the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or water. The resulting product is then purified through recrystallization to obtain the trihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-1,2-dicarbohydrazide;trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.

Major Products

    Oxidation: Formation of cyclopropane-1,2-dicarboxylic acid derivatives.

    Reduction: Formation of cyclopropane-1,2-dicarbohydrazine.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

Cyclopropane-1,2-dicarbohydrazide;trihydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropane-1,2-dicarbohydrazide;trihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane-1,2-dicarboxylic acid
  • Cyclopropane-1,2-dicarbohydrazine
  • Cyclopropane-1,2-dicarboxamide

Uniqueness

Cyclopropane-1,2-dicarbohydrazide;trihydrate is unique due to its specific structural features, such as the presence of two carbohydrazide groups and the trihydrate form. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H26N8O7

Molecular Weight

370.36 g/mol

IUPAC Name

cyclopropane-1,2-dicarbohydrazide;trihydrate

InChI

InChI=1S/2C5H10N4O2.3H2O/c2*6-8-4(10)2-1-3(2)5(11)9-7;;;/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11);3*1H2

InChI Key

HPYRGESZOODOMN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O.O

Origin of Product

United States

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